N-(4-amino-2-methoxyphenyl)-2-methylbenzamide
Description
N-(4-Amino-2-methoxyphenyl)-2-methylbenzamide (CAS: 436089-19-9) is a benzamide derivative featuring a 2-methylbenzamide group attached to a 4-amino-2-methoxyphenyl substituent. Its molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of 256.30 g/mol . It is typically stored under dry conditions at 2–8°C to maintain stability.
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-3-4-6-12(10)15(18)17-13-8-7-11(16)9-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVHUIPCUFRJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360656 | |
| Record name | N-(4-amino-2-methoxyphenyl)-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436089-19-9 | |
| Record name | N-(4-amino-2-methoxyphenyl)-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methoxyphenyl)-2-methylbenzamide typically involves the reaction of 4-amino-2-methoxyaniline with 2-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methoxyphenyl)-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or copper, along with suitable ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
N-(4-amino-2-methoxyphenyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The target compound’s amino and methoxy groups enhance electron density on the phenyl ring, contrasting with electron-withdrawing substituents (e.g., Br, NO₂) in analogs like 4MNB . This difference may influence reactivity in amide bond formation or interactions with biological targets.
Directing Group Utility :
- The anthracene-based analog (N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide) demonstrates efficacy as an N,O-bidentate directing group in metal-catalyzed C–H functionalization, a feature likely shared by the target compound due to its analogous substituents .
- In contrast, nitro-containing derivatives (e.g., 4MNB) are less likely to act as directing groups due to their electron-withdrawing nature.
Biological Activity
N-(4-amino-2-methoxyphenyl)-2-methylbenzamide is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 255.31 g/mol. The compound contains an amino group, a methoxy group, and an amide functional group, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds with target proteins, while the aromatic structure enhances hydrophobic interactions. These interactions can modulate the activity of various biological pathways, leading to diverse pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.
- Antiviral Activity : Similar compounds in the benzamide class have demonstrated antiviral properties against pathogens like the Ebola virus .
- Anticancer Potential : Studies on related compounds suggest that they may possess cytotoxic effects against various cancer cell lines .
Case Studies
- Antiviral Research : A series of aminomethylbenzamide derivatives were synthesized and tested for their efficacy against Ebola and Marburg viruses. Some derivatives exhibited EC50 values below 10 μM, indicating potent antiviral activity .
- Anticancer Activity : Investigations into compounds containing the 4-(aminomethyl)benzamide fragment revealed significant inhibitory effects on receptor tyrosine kinases associated with cancer progression. Certain analogs achieved over 90% inhibition at low concentrations (10 nM) against EGFR .
- Enzyme Interaction Studies : Research has demonstrated that this compound can act as a competitive inhibitor for specific enzymes, affecting their catalytic activity and providing insights into its potential therapeutic applications.
Comparative Biological Activities of Related Compounds
| Compound Name | Molecular Formula | Biological Activity | EC50 (μM) |
|---|---|---|---|
| This compound | C₁₅H₁₇N₂O₂ | Enzyme inhibition | TBD |
| 4-(Aminomethyl)benzamide | C₉H₁₂N₂O | Antiviral (Ebola) | <10 |
| 4-(Aminomethyl)benzamide Derivative | C₁₄H₁₈N₂O | Anticancer (EGFR) | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
